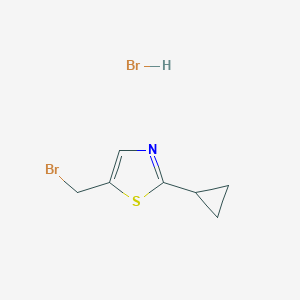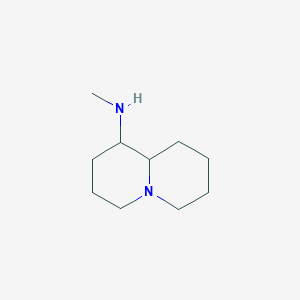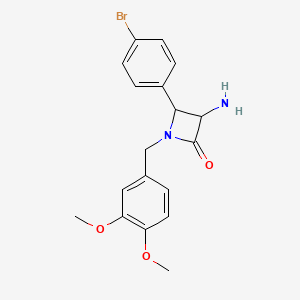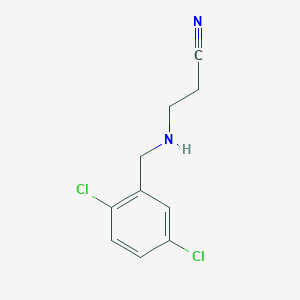![molecular formula C7H10F2N2O B13014872 (R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)
(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield. The use of catalysts and optimized solvents can further improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions and controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. These reactions are usually carried out in anhydrous solvents under inert atmospheres.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide. These reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
作用機序
The mechanism of action of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and are used in various medicinal chemistry applications.
Triazolo[4,3-a]pyrazines: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
特性
分子式 |
C7H10F2N2O |
|---|---|
分子量 |
176.16 g/mol |
IUPAC名 |
(8aR)-7,7-difluoro-1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)1-5-2-10-6(12)3-11(5)4-7/h5H,1-4H2,(H,10,12)/t5-/m1/s1 |
InChIキー |
IRMBAWGFWAEBGL-RXMQYKEDSA-N |
異性体SMILES |
C1[C@@H]2CNC(=O)CN2CC1(F)F |
正規SMILES |
C1C2CNC(=O)CN2CC1(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)






![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)


![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)


